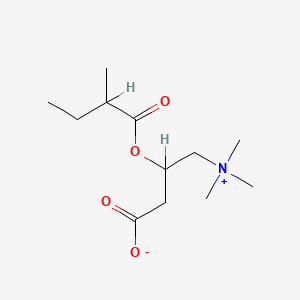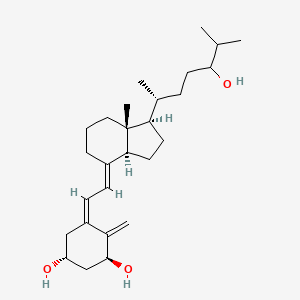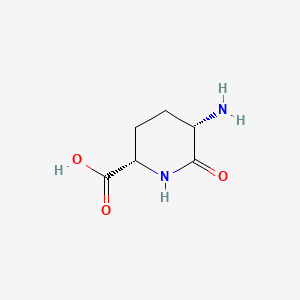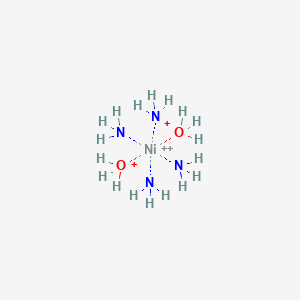
Trichothecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichothecane is a terpenoid fundamental parent.
Scientific Research Applications
1. Agricultural Significance and Food Safety
Trichothecenes, particularly produced by Fusarium species, are notable for their relevance in agriculture and food safety. These mycotoxins commonly contaminate cereal grains, presenting a major health and safety concern due to their toxicity to humans and animals. Their presence in grains leads to significant economic and health impacts worldwide. Understanding their biosynthesis, contamination patterns, and toxicological effects is crucial for developing effective management strategies in agriculture and ensuring food safety (Foroud & Eudes, 2009).
2. Environmental Impact
Environmental studies on trichothecenes have shown their widespread presence due to the global distribution of Fusarium and other toxigenic fungi. These studies emphasize the importance of understanding the environmental fate of these mycotoxins, including their interactions with other microorganisms and their presence in agricultural commodities (Sudakin, 2003).
3. Molecular and Cellular Mechanisms
Research has delved into the cellular and molecular mechanisms of trichothecene toxicity in eukaryotes, revealing their effects on protein synthesis, oxidative stress, DNA damage, and cell membrane integrity. This research has important implications for understanding how these mycotoxins affect both plant and animal health (Arunachalam & Doohan, 2013).
4. Evolutionary Biology
Studies on the structural diversity of trichothecenes have provided insights into the evolutionary processes that have shaped this diversity. This research has implications for understanding the adaptation and pathogenicity of fungi that produce trichothecenes (Proctor et al., 2018).
5. Genetic Regulation
Understanding the genetic regulation of trichothecene biosynthesis in Fusarium has been a key area of research. This includes studying the role of various transcription factors and their influence on the production of these mycotoxins, which has implications for developing strategies to mitigate their accumulation (Merhej et al., 2011).
6. Immunomodulatory Effects and Potential Therapeutic Applications
Research has also focused on the immunomodulatory effects of trichothecenes, exploring their paradoxical immunosuppressive and immunostimulatory actions. This line of investigation opens up potential avenues for using trichothecenes in therapeutic contexts, particularly in cancer treatment (Wu et al., 2017).
7. Decontamination Strategies
There is significant research on physical, chemical, and biological methods for the transformation and degradation of trichothecenes. This research is crucial for developing strategies to reduce their presence in food and feed and mitigate their health risks (Yang Jia-yi, 2010).
8. Analytical Methods for Detection
Advancements in the analytical detection of trichothecenes, using methods like gas chromatography and high-performance liquid chromatography, are essential for monitoring their presence in food and feed. This research aids in ensuring food safety and complying with regulatory standards (Koch, 2004).
properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,2R,7R,9R,12S)-1,2,5,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h10-13H,5-9H2,1-4H3/t10?,11-,12-,13-,14+,15+/m1/s1 |
InChI Key |
IZGCNPIQWCRGSF-PSHIPCJZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CC[C@@]1([C@]3(CCC(C[C@H]3O2)C)C)C |
SMILES |
CC1CCC2(C(C1)OC3CCC2(C3C)C)C |
Canonical SMILES |
CC1CCC2(C(C1)OC3CCC2(C3C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Sodium;4-[2-[5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1236680.png)

![2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester](/img/structure/B1236683.png)
![[(1S,12R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate](/img/structure/B1236684.png)
![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)
![[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] 4-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B1236686.png)
